3-(4-bromophenyl)-1-(2-fluorophenyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
3-(4-bromophenyl)-1-(2-fluorophenyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1-(2-fluorophenyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-1-(2-fluorophenyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The bromine and fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and various halogenating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-diones, while reduction can produce dihydropyrazoles. Substitution reactions can lead to a variety of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
3-(4-bromophenyl)-1-(2-fluorophenyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1-(2-fluorophenyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1-(2-fluorophenyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole
- 3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole
- 3-(4-bromophenyl)-1-(2-fluorophenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazole
Uniqueness
The uniqueness of 3-(4-bromophenyl)-1-(2-fluorophenyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of bromine, fluorine, and methoxy groups on the phenyl rings can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H18BrFN2O |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-(2-fluorophenyl)-3-(3-methoxyphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C22H18BrFN2O/c1-27-18-6-4-5-16(13-18)22-14-20(15-9-11-17(23)12-10-15)25-26(22)21-8-3-2-7-19(21)24/h2-13,22H,14H2,1H3 |
InChI Key |
KNMDMELQWCGWHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=NN2C3=CC=CC=C3F)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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